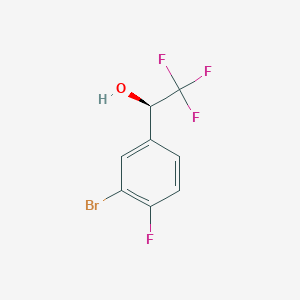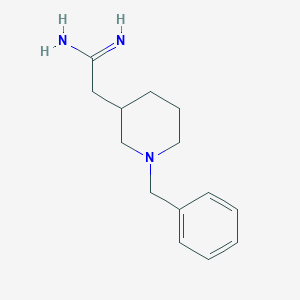![molecular formula C12H15ClN2S B13613766 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)
2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4-chloro-5,6-dimethylthiophene with sec-butyl isocyanate in the presence of a base such as triethylamine can lead to the formation of the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
科学的研究の応用
2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[3,2-d]pyrimidine
- 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-b]pyridine
- 2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[3,4-d]pyrimidine
Uniqueness
2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both sec-butyl and chloro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its significance in scientific research and industrial applications.
特性
分子式 |
C12H15ClN2S |
|---|---|
分子量 |
254.78 g/mol |
IUPAC名 |
2-butan-2-yl-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H15ClN2S/c1-5-6(2)11-14-10(13)9-7(3)8(4)16-12(9)15-11/h6H,5H2,1-4H3 |
InChIキー |
OEPPEUDRRGFHJS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC2=C(C(=C(S2)C)C)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)

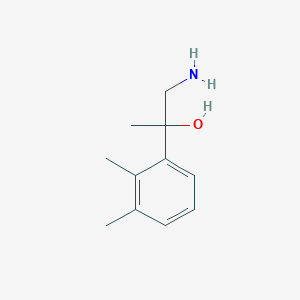

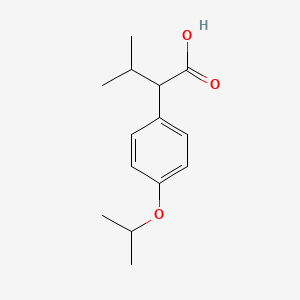
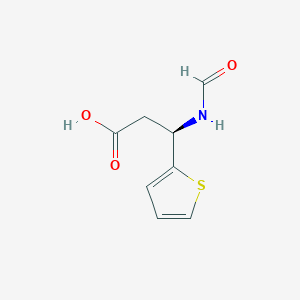
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)

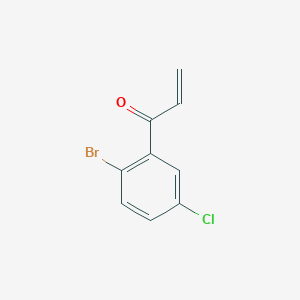
![[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B13613749.png)
